

physical state and appearance of N-Nitrosodiethylamine-d4

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Compound of Interest

Compound Name: N-Nitrosodiethylamine-d4

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Technical Guide: N-Nitrosodiethylamine-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical and chemical properties of **N-Nitrosodiethylamine-d4** (NDEA-d4), its primary application as an internal standard, and a representative analytical protocol for its use.

Physical State and Appearance

N-Nitrosodiethylamine-d4 is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent carcinogen. In its pure form, NDEA-d4 is a yellow oil or a slightly yellow liquid at room temperature.[1] Its physical properties are nearly identical to its non-deuterated counterpart, which is also described as a clear, light-sensitive yellow oil.[1][2][3][4] Due to the carcinogenic nature of the compound, it should only be handled in a controlled laboratory setting with appropriate personal protective equipment.

Physicochemical Properties

The following table summarizes the key quantitative data for **N-Nitrosodiethylamine-d4**. Properties of the non-deuterated analogue are included for comparison where direct data for the deuterated form is less common.



Property	Value	Reference(s)
IUPAC Name	N-(ethyl-1,1-d2)-N- nitrosoethan-1,1-d2-amine	[5]
Synonyms	DEN-d4, Diethylnitrosamine-d4	[1]
CAS Number	1346603-41-5	[1][5][6]
Molecular Formula	C4H6D4N2O	[1]
Molecular Weight	106.16 g/mol	[1]
Physical State	Liquid / Oil	[1]
Appearance	Yellow Oil / Slightly Yellow Liquid	[1]
Boiling Point	~174 °C at 760 mmHg	[1]
Density	~0.9 g/cm ³	[1]
LogP (Octanol/Water)	0.42	[1]
Storage Temperature	Recommended -20°C	
Solubility	Soluble in organic solvents and lipids.	[7]

Application and Experimental Protocol

The primary application of NDEA-d4 is as an internal standard for the accurate quantification of N-Nitrosodiethylamine (NDEA) in various matrices, such as water, food products, and active pharmaceutical ingredients (APIs).[6] Deuterated standards are ideal for mass spectrometry-based methods because they co-elute with the target analyte and have nearly identical chemical properties and ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[8] This corrects for variations in sample preparation, extraction, and instrument response.[8]

Below is a representative experimental protocol for the quantification of NDEA in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Objective: To accurately quantify the concentration of NDEA impurity in a sartan drug substance.

Materials:

- N-Nitrosodiethylamine (NDEA) analytical standard
- N-Nitrosodiethylamine-d4 (NDEA-d4) internal standard
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)
- Deionized Water (resistivity ≥ 18 MΩ·cm)
- Drug substance sample (e.g., Valsartan)

Methodology:

- Preparation of Standard Solutions:
 - NDEA Stock Solution (e.g., 200 ng/mL): Prepare by diluting a certified reference standard in methanol.
 - NDEA-d4 Internal Standard (IS) Stock Solution (e.g., 500 ng/mL): Prepare by diluting the neat material or a certified reference standard in methanol. Store stock solutions at -18°C in the dark.[9]
 - Calibration Standards: Create a series of calibration standards (e.g., 0.5 to 100 ng/mL) by serial dilution of the NDEA stock solution. Spike each calibration standard with a fixed concentration of the NDEA-d4 IS solution (e.g., 50 ng/mL).
- Sample Preparation:
 - Accurately weigh approximately 250 mg of the homogenized drug substance powder into a 15 mL centrifuge tube.[10]



- Add a precise volume of the NDEA-d4 IS solution (e.g., 250 μL of 400 ng/mL solution) to the tube.[10]
- Add a suitable extraction solvent (e.g., 4.75 mL of 50:50 methanol:water).
- Sonicate the mixture for 10-15 minutes to ensure complete dissolution and extraction of the analyte.[9][10]
- Centrifuge the sample at high speed (e.g., 3000 xg) for 10 minutes to pelletize insoluble excipients.[10]
- \circ Filter the supernatant through a 0.22 μm PVDF syringe filter into an LC autosampler vial. [9][10]
- LC-MS/MS Analysis:
 - Liquid Chromatograph: UHPLC system.
 - Column: C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 μm, 3.0 mm x 150 mm).[9]
 - Mobile Phase A: 0.1% Formic Acid in Water.[9][10]
 - Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[9][10]
 - Gradient Elution: A typical gradient would start with high aqueous phase, ramping to high organic phase to elute the analytes, followed by a re-equilibration step.
 - Injection Volume: 10 μL.
 - Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
 - Ionization Source: Positive-ion atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+).[9]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - NDEA: Monitor the transition from the parent ion to a specific product ion.

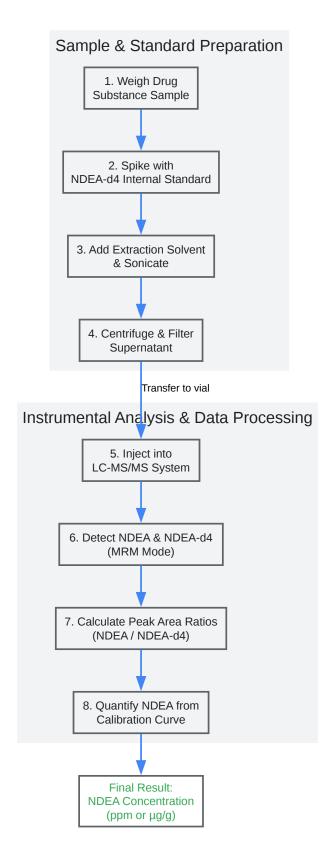


- NDEA-d4: Monitor the transition from the deuterated parent ion to its corresponding product ion. (Note: Specific m/z values must be optimized for the instrument used).
- Data Analysis and Quantification:
 - Generate a calibration curve by plotting the ratio of the NDEA peak area to the NDEA-d4
 peak area against the NDEA concentration for each calibration standard.
 - Calculate the peak area ratio for the unknown sample.
 - Determine the concentration of NDEA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analytical protocol described above.





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Caption: Workflow for NDEA quantification using NDEA-d4 internal standard.



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